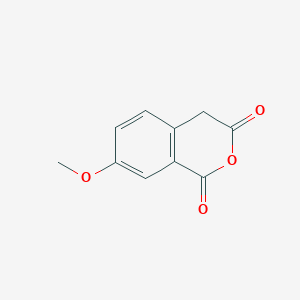

7-methoxyisochroman-1,3-dione

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-methoxy-4H-isochromene-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-7-3-2-6-4-9(11)14-10(12)8(6)5-7/h2-3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVVCEOLCRIPDJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(=O)OC2=O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Methoxyisochroman 1,3 Dione and Its Analogues

Direct Synthesis Routes to 7-Methoxyisochroman-1,3-dione

Direct synthetic approaches to this compound focus on the construction of the heterocyclic ring system from precursors that already contain the necessary carbon framework or can be readily converted to it.

Cyclization Reactions involving Substituted Phthalic Anhydrides

The cyclization of substituted phthalic anhydrides represents a plausible, though less commonly documented, route to isochroman-1,3-diones. In principle, a suitably substituted 4-methoxyphthalic anhydride (B1165640) derivative could serve as a precursor. The introduction of a one-carbon unit at the adjacent position, followed by cyclization, would yield the desired isochroman-1,3-dione ring system. This approach is analogous to the synthesis of indane-1,3-diones from halogenated phthalic anhydrides, where the anhydride is reacted with a reagent like ethyl acetoacetate.

While a specific example detailing the synthesis of this compound from a 4-methoxyphthalic anhydride derivative is not prevalent in the literature, the general strategy remains a viable synthetic consideration. The key challenge lies in the selective introduction of the methylene (B1212753) group that forms part of the heterocyclic ring.

Condensation Reactions with 2-(Carboxymethyl)-5-methoxybenzoic Acid Derivatives

A more direct and widely applicable method for the synthesis of this compound is the dehydration and cyclization of 2-(carboxymethyl)-5-methoxybenzoic acid. This precursor contains the complete carbon skeleton of the target molecule. The reaction is typically effected by heating with a dehydrating agent, such as acetic anhydride.

The precursor, 2-(carboxymethyl)-5-methoxybenzoic acid, can be synthesized from commercially available starting materials. For instance, it can be prepared by the hydrolysis of its corresponding methyl ester, methyl 2-((methoxycarbonyl)methyl)-5-methoxybenzoate. This hydrolysis is typically carried out under basic conditions, for example, by heating with sodium hydroxide (B78521) in methanol, followed by acidification to yield the desired diacid. tcichemicals.com

Table 1: Synthesis of 2-(Carboxymethyl)-5-methoxybenzoic Acid

| Precursor | Reagents | Conditions | Product | Yield |

| Methyl 2-((methoxycarbonyl)methyl)-5-methoxybenzoate | Sodium hydroxide, Methanol | 60°C, 5 hours | 2-(Carboxymethyl)-5-methoxybenzoic acid | 90.3% |

Once the 2-(carboxymethyl)-5-methoxybenzoic acid is obtained, its conversion to this compound is a straightforward intramolecular condensation.

Multi-step Preparations from Benzoic Acid Precursors (e.g., p-Toluic Acid Derivatives)

Multi-step synthetic sequences starting from simple benzoic acid derivatives provide a versatile approach to substituted isochroman-1,3-diones. A relevant example is the synthesis of the related compound, 4-acetyl-7-methoxy-6-methylisochroman-1,3-dione, which begins with p-toluic acid. jetir.org This synthetic strategy highlights the feasibility of constructing the isochroman-1,3-dione core through a series of aromatic substitutions and functional group manipulations.

The key steps in this type of synthesis involve the introduction of a carboxymethyl group or a precursor to it, ortho to the existing carboxylic acid functionality on the benzene (B151609) ring. For the synthesis of this compound, one could envision a similar pathway starting from a methoxy-substituted benzoic acid.

A representative synthetic sequence, as demonstrated for a related analogue, involves the following transformations: jetir.org

Sulfonation of p-toluic acid followed by fusion with potassium hydroxide to introduce a hydroxyl group.

Methylation of the hydroxyl group to a methoxy (B1213986) group.

Introduction of a side chain that can be converted to a carboxymethyl group. This can be achieved through reaction with chloral (B1216628) hydrate (B1144303) and subsequent reduction and hydrolysis to yield a 2-carboxy-phenylacetic acid derivative.

Cyclization of the resulting diacid with a dehydrating agent like acetic anhydride to form the isochroman-1,3-dione ring.

Table 2: Key Intermediates in the Multi-step Synthesis of a Methoxy-substituted Isochroman-1,3-dione Analogue jetir.org

| Starting Material | Key Intermediate | Final Product of this Route |

| p-Toluic acid | 2-carboxy-4-methoxy-5-methylphenylacetic acid | 4-acetyl-7-methoxy-6-methylisochroman-1,3-dione |

Synthesis of Isochroman-1,3-dione Scaffold Analogues

The synthetic methodologies for isochroman-1,3-dione analogues often overlap with those for the parent compound, with variations in the starting materials to accommodate different substitution patterns.

Homophthalic Acid Derivatives as Building Blocks

Homophthalic acid (2-(carboxymethyl)benzoic acid) and its anhydride are fundamental building blocks for the synthesis of the isochroman-1,3-dione scaffold. orgsyn.orgchemicalbook.com Homophthalic anhydride itself is isochroman-1,3-dione. The synthesis of substituted analogues, such as this compound, would necessitate the use of a correspondingly substituted homophthalic acid, namely 2-(carboxymethyl)-5-methoxybenzoic acid, as discussed in section 2.1.2.

Homophthalic acid can be prepared through various routes, including the oxidation of α-indanone. orgsyn.org The subsequent dehydration of homophthalic acid to its anhydride is typically achieved by refluxing with acetic anhydride. orgsyn.org

Table 3: Synthesis of Homophthalic Anhydride (Isochroman-1,3-dione) orgsyn.org

| Starting Material | Reagent | Conditions | Product |

| Homophthalic acid | Acetic anhydride | Reflux, 2 hours | Homophthalic anhydride |

Utilizing Indanones and Related Systems in Isochroman-1,3-dione Synthesis

Indanones, particularly 1-indanones, can serve as precursors to isochroman-1,3-diones. The conversion involves an oxidative cleavage of the five-membered ring of the indanone to form a dicarboxylic acid, which can then be cyclized. For example, the oxidation of α-indanone can yield homophthalic acid, the direct precursor to isochroman-1,3-dione. orgsyn.org To synthesize this compound via this route, one would require 6-methoxy-1-indanone (B23923) as the starting material.

The synthesis of substituted 1-indanones can be achieved through various methods, including the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids. beilstein-journals.org

Furthermore, tandem reactions involving indanone derivatives can lead to more complex structures incorporating the isochromanone core. For instance, an enantioselective Michael/transesterification tandem reaction of α-hydroxy indanones with ortho-ester chalcones has been developed to produce spiro[indanone-2,3′-isochromane-1-one] derivatives. rsc.org While this does not directly yield a 1,3-dione, it demonstrates the utility of indanones in constructing related heterocyclic systems.

Formation of 4-Acyl Isochroman-1,3-diones

The synthesis of 4-acyl isochroman-1,3-diones can be achieved through the reaction of a homophthalic acid derivative with an acyl chloride or anhydride. This acylation reaction is typically facilitated by a base, such as pyridine (B92270) or triethylamine (B128534). researchgate.net The base plays a crucial role in neutralizing the hydrogen chloride or carboxylic acid byproduct formed during the reaction, thus driving the equilibrium towards the product. scispace.com

The general reaction scheme involves the nucleophilic attack of the enolate of the homophthalic anhydride derivative onto the electrophilic carbonyl carbon of the acylating agent. A variety of acyl groups can be introduced at the 4-position using this methodology, leading to a diverse range of 4-acyl isochroman-1,3-dione analogues. researchgate.net

Table 1: Examples of Synthesized 4-Acyl Isochroman-1,3-diones

| Compound ID | R Group |

|---|---|

| 1 | CH₃ |

| 2 | C₂H₅ |

| 3 | C₆H₅ |

| 4 | p-CH₃OC₆H₄ |

| 5 | p-t-BuC₆H₄ |

| 6 | p-ClC₆H₄ |

| 7 | p-FC₆H₄ |

| 8 | p-NO₂C₆H₄ |

| 9 | p-(CH₃)₂NC₆H₄ |

| 10 | p-CNC₆H₄ |

Advanced Synthetic Strategies for Isochroman (B46142) Systems

Modern synthetic chemistry offers several advanced strategies for the construction of the isochroman core, providing access to polysubstituted and chiral derivatives.

Oxa-Pictet-Spengler Cyclizations for Polysubstituted Isochromans

The oxa-Pictet-Spengler cyclization is a powerful and direct method for the synthesis of polysubstituted isochroman frameworks. researchgate.netresearchgate.net This reaction involves the condensation of a β-arylethyl alcohol with an aldehyde or ketone, typically under acidic conditions, to yield the corresponding isochroman. wikipedia.org The mechanism proceeds through the formation of an oxonium ion, followed by an intramolecular electrophilic aromatic substitution to close the pyran ring. nih.gov

This methodology is versatile, allowing for the introduction of substituents at various positions of the isochroman skeleton depending on the choice of the starting β-arylethyl alcohol and the carbonyl compound. researchgate.net The reaction has been successfully employed in the synthesis of a wide range of isochroman derivatives. mdpi.com

Asymmetric Synthesis Approaches for Chiral Isochroman Derivatives

The development of asymmetric methods to produce chiral isochroman derivatives is of significant interest due to the prevalence of these motifs in biologically active molecules. One notable approach involves a biomimetic asymmetric hetero-Diels-Alder reaction. This strategy utilizes a bimetallic catalytic system, such as Au(I)/chiral Sc(III), to facilitate the reaction between an in-situ generated isochromene and an ortho-quinonemethide. This cascade reaction allows for the construction of chiral tetracyclic isochroman frameworks with high enantioselectivity. nih.gov

The enantioselectivity in such reactions is often dictated by the steric environment of the chiral catalyst, which directs the approach of the reacting partners. nih.gov This method provides a direct route to optically active isochromans from readily available starting materials under mild conditions. nih.gov

Electrochemical Methods for α-Substituted Isochroman Derivatives

Electrochemical synthesis has emerged as a sustainable and efficient tool for the functionalization of organic molecules. In the context of isochroman chemistry, electrochemical methods have been developed for the direct synthesis of α-substituted isochroman derivatives. These methods often rely on the cross-dehydrogenative coupling of isochromans with various nucleophiles. nih.gov

This approach involves the direct activation of the C(sp³)–H bond adjacent to the oxygen atom of the isochroman ring, typically without the need for chemical oxidants. nih.govresearchgate.net The reaction conditions are generally mild, and this strategy offers high atom economy. nih.gov For instance, the electrochemical cross-dehydrogenative coupling of isochroman with unactivated ketones has been successfully demonstrated. nih.gov Similarly, α-C(sp³)–H/N–H cross-coupling reactions between isochromans and azoles have been achieved electrochemically, yielding products in moderate to excellent yields. researchgate.netmdpi.com

Optimization of Reaction Conditions in this compound Synthesis

The successful synthesis of this compound and its analogues is highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of base, reaction temperature, and the solvent system.

Role of Base, Temperature, and Solvent in Reaction Outcomes

Base: In the synthesis of 4-acyl isochroman-1,3-diones, the choice of base is critical. Organic bases such as pyridine and triethylamine are commonly used. researchgate.net The basicity and steric hindrance of the base can influence the reaction rate and yield. Pyridine, being a weaker base but less sterically hindered than triethylamine, can effectively catalyze the reaction by neutralizing the acidic byproduct. scispace.comjocpr.com The selection of the optimal base often depends on the specific substrates and desired reaction outcome.

Temperature: The reaction temperature can significantly affect the rate of reaction and the formation of byproducts. While some reactions may proceed efficiently at room temperature, others may require heating to overcome the activation energy barrier. Conversely, lower temperatures can sometimes improve selectivity in asymmetric syntheses. chemrxiv.org The optimal temperature must be determined empirically for each specific transformation to maximize the yield of the desired product while minimizing degradation or side reactions.

Solvent: The solvent plays a multifaceted role in the synthesis of isochroman derivatives. It must be able to dissolve the reactants and reagents, and its polarity can influence the reaction mechanism and rate. For instance, in the synthesis of 4-acyl isochroman-1,3-diones, aprotic solvents are generally preferred to avoid side reactions with the acylating agent. The choice of solvent can also impact the solubility of byproducts, which can in some cases be leveraged to drive the reaction to completion.

Catalyst Influence and Selection for Cyclization and Functionalization

The synthesis of this compound, a type of homophthalic anhydride, primarily involves an intramolecular cyclodehydration of its precursor, 4-methoxyhomophthalic acid. The selection of a catalyst or reagent for this cyclization is crucial as it directly influences the reaction's efficiency and yield.

The most common and effective method for this transformation is the use of chemical dehydrating agents. Acid anhydrides and acid chlorides are frequently employed for this purpose. Acetic anhydride is a widely used reagent that facilitates the cyclization of homophthalic acids to their corresponding anhydrides. orgsyn.orgnih.gov The reaction typically involves heating the dicarboxylic acid with acetic anhydride, which acts as both a reagent and a solvent, to drive the formation of the cyclic anhydride by removing water.

Similarly, acetyl chloride is a potent reagent for this cyclization. sciencemadness.org It often reacts more vigorously than acetic anhydride and can produce high yields of the desired product. For instance, the synthesis of 7-(Benzyloxy)-6-methoxyisochroman-1,3-dione, an analogue of the target compound, was achieved in 91% yield by refluxing the corresponding dicarboxylic acid with acetyl chloride. While generally interchangeable for such transformations, anhydrides are often preferred as they are less volatile and considered milder, which can lead to better yields by minimizing side reactions. sciencemadness.orgdoubtnut.com

For substrates with limited solubility, alternative strategies and reagents are employed. Dicyclohexylcarbodiimide (DCC) is another effective cyclodehydrating agent that can be used. chemistrysteps.comlibretexts.org DCC activates the carboxylic acid groups, facilitating the intramolecular nucleophilic attack to form the anhydride ring under milder conditions, often at room temperature. chemistrysteps.comlibretexts.org This method is particularly useful when harsh heating conditions need to be avoided.

The functionalization of the isochroman core and the synthesis of its analogues can be achieved through various catalytic methods. Modern synthetic strategies often employ transition-metal catalysts to construct or modify the heterocyclic scaffold. For example, gold(I) and scandium(III) bimetallic catalytic systems have been developed for the asymmetric synthesis of complex tetracyclic isochromans. nih.gov These advanced methods allow for the creation of diverse analogues with high levels of stereocontrol, which is not achievable through simple cyclodehydration.

| Catalyst/Reagent | Reaction Type | Role and Influence |

|---|---|---|

| Acetic Anhydride | Cyclodehydration | Acts as a dehydrating agent to form the cyclic anhydride from the corresponding dicarboxylic acid, often requiring heat. orgsyn.orgnih.gov |

| Acetyl Chloride | Cyclodehydration | A more reactive dehydrating agent than acetic anhydride, often leading to high yields under reflux conditions. sciencemadness.orgreddit.com |

| Dicyclohexylcarbodiimide (DCC) | Cyclodehydration | Activates carboxylic acid groups to facilitate cyclization under mild conditions, suitable for sensitive or poorly soluble substrates. chemistrysteps.comlibretexts.org |

| Transition Metals (e.g., Au, Sc) | Functionalization / Cascade Cyclization | Used in advanced syntheses to create complex isochroman analogues with high stereoselectivity through cascade reactions. nih.gov |

Strategies for Ensuring Reproducibility and Yield Optimization

Achieving high reproducibility and optimizing the yield are critical aspects of the synthesis of this compound and its analogues. Several key parameters must be controlled throughout the synthetic process.

A primary strategy for yield optimization is the careful selection of the cyclodehydrating agent and the reaction conditions. The choice between reagents like acetic anhydride and acetyl chloride can significantly impact the outcome. While both are effective, acetyl chloride has been shown to produce near-quantitative yields in some cases. For instance, the cyclization of 2-(CarboxyMethyl)-4,5-diMethoxybenzoic acid to its corresponding anhydride proceeded with 99% yield using acetyl chloride at reflux for 2.5 hours. This highlights that for specific substrates, the higher reactivity of an acid chloride can be advantageous. sciencemadness.org

Reaction temperature and time are also crucial variables. For the cyclodehydration of homophthalic acid using acetic anhydride, refluxing for a specific duration (e.g., two hours) is a standard procedure to ensure the reaction goes to completion. orgsyn.org Inadequate heating can lead to incomplete conversion, while prolonged heating, especially at high temperatures (e.g., 140°C in neat anhydride), can be too harsh and may lead to decomposition or side products, thereby reducing the yield. orgsyn.orgsciencemadness.org Precise temperature control is vital; for certain oxidations leading to homophthalic acid, carrying out the reaction at 65°C instead of reflux temperature was found to increase the yield from ~53% to over 66%. orgsyn.org

Solvent selection plays a significant role, particularly when dealing with substrates of varying solubility. For less soluble homophthalic acid derivatives, performing the cyclodehydration in a higher-boiling solvent like toluene (B28343) at 80°C can be more effective than using dichloromethane (B109758) at room temperature. nih.gov This ensures that the substrate remains in solution and is available to react, preventing reproducibility issues arising from heterogeneity.

Furthermore, the purity of the starting materials and the work-up procedure are paramount for both yield and reproducibility. Using dry homophthalic acid is essential for efficient conversion. orgsyn.org An azeotropic distillation with benzene is a documented method for effectively drying the starting dicarboxylic acid without causing thermal degradation. orgsyn.org During product isolation, ensuring the complete removal of solvents or reagents, such as residual acetic acid, is necessary to obtain a pure product with an accurate melting point. orgsyn.org Simple purification steps like trituration of the crude material with solvents such as hexane (B92381) and ether can effectively remove impurities and provide high yields of the final product without the need for chromatography. nih.gov

| Precursor | Reagent/Catalyst | Conditions | Yield | Reference Compound |

|---|---|---|---|---|

| Homophthalic acid | Acetic Anhydride | Reflux, 2 hours | 66-77% | Homophthalic anhydride |

| 7-(Benzyloxy)-6-methoxy-2-carboxyphenylacetic acid | Acetyl Chloride | Reflux, 2 hours | 91% | 7-(Benzyloxy)-6-methoxyisochroman-1,3-dione |

| 2-(CarboxyMethyl)-4,5-diMethoxybenzoic acid | Acetyl Chloride | Reflux, 2.5 hours | 99% | 6,7-DiMethoxy-isochroMan-1,3-dione |

| Aryl-substituted homophthalic acids | Acetic Anhydride | Toluene, 80 °C | Good | 4-Aryl-substituted tetrahydroisoquinolonic acids (via anhydride) |

Chemical Reactivity and Transformations of 7 Methoxyisochroman 1,3 Dione

Reactions at the 1,3-Diketone System

The reactivity of the 1,3-dione moiety is a dominant feature of 7-methoxyisochroman-1,3-dione. The two electron-withdrawing carbonyl groups render the intervening C-2 methylene (B1212753) protons acidic, facilitating the formation of a stabilized enolate ion. This enolate is a potent nucleophile, serving as the key intermediate for a variety of substitution and condensation reactions at the C-2 position.

The most significant aspect of the 1,3-diketone system is the acidity of the protons on the C-2 carbon. In the presence of a base, this methylene group is readily deprotonated to form a resonance-stabilized carbanion (enolate). This enolate is strongly nucleophilic and can react with a variety of electrophiles, most commonly leading to the formation of new carbon-carbon bonds at the C-2 position. This reactivity is fundamental to the use of 1,3-dicarbonyl compounds as building blocks in synthesis. masterorganicchemistry.com

While specific studies detailing the alkylation of this compound are not extensively documented, the reaction is a well-established transformation for analogous cyclic dione structures. For instance, the alkylation of N(7)-unsubstituted 1,3-diazaoxindoles, which also possess an active methylene group, has been investigated. nih.govnih.gov The use of different bases, such as sodium hydroxide (B78521) or butyllithium, can direct the regioselectivity of the alkylation, leading to mono- or di-substituted products. nih.govnih.gov In a typical procedure, the dione is treated with a base to generate the nucleophile, which is then reacted with an alkylating agent like methyl iodide or benzyl bromide. nih.gov

Table 1: Representative Alkylation Reactions of Related Dione Systems

| Dione Substrate | Alkylating Agent | Base | Product | Reference |

| N(7)-unsubstituted 5-isopropyl-1,3-diazaoxindoles | Methyl Iodide | NaOH | 5,7-Disubstituted derivatives | nih.gov |

| N(7)-unsubstituted 5-isopropyl-1,3-diazaoxindoles | Benzyl Bromide | NaOH | 5,7-Disubstituted derivatives | nih.gov |

| 7-chloro-1,5-benzodiazepine-2,4-dione | Various (e.g., MeI, BnBr) | K₂CO₃, TBAB (PTC) | 1,5-Dialkyl derivatives | researchgate.net |

The nucleophilic enolate derived from the 1,3-dione can also undergo acylation, introducing an acyl group at the C-2 position to form a triketone structure. This transformation is typically achieved by reacting the dione with an acylating agent, such as a carboxylic acid, in the presence of a coupling agent and a base.

A common method for the C-acylation of cyclic 1,3-diones involves using a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) with a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP). mdpi.comresearchgate.net The reaction proceeds by activating the carboxylic acid with DCC, followed by nucleophilic attack from the enolate of the dione. Mechanochemical approaches have also been shown to control the chemoselectivity between C-acylation and O-acylation, with the choice of base playing a critical role. rsc.org

Table 2: Examples of Acylation Reactions on Cyclohexane-1,3-dione Systems

| Dione Substrate | Acylating Agent | Reagents/Conditions | Product Type | Reference |

| 1,3-Cyclohexanedione | Carboxylic Acid | DCC, Triethylamine (B128534), DMAP, CH₂Cl₂ | 2-Acyl-1,3-cyclohexanedione | mdpi.comresearchgate.net |

| 5,5-Dimethyl-1,3-cyclohexanedione | Carboxylic Acid | DCC, Triethylamine, DMAP, CH₂Cl₂ | 2-Acyl-5,5-dimethyl-1,3-cyclohexanedione | mdpi.comresearchgate.net |

| Dimedone | 3-Phenylpropanoic Acid | Ball-milling, DMAP | C-acylation product | rsc.org |

The active methylene group of this compound is an ideal substrate for Knoevenagel-type condensation reactions with aldehydes and ketones. wikipedia.orgsigmaaldrich.com This reaction involves a nucleophilic addition of the dione's enolate to the carbonyl group of the aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product, often referred to as a Knoevenagel adduct. wikipedia.orgsigmaaldrich.com The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or its salt. researchgate.net

This reaction is highly versatile for forming C-C bonds and has been widely applied to other cyclic 1,3-diones like indane-1,3-dione and 1,3-cyclohexanedione. nih.govresearchgate.net For example, indane-1,3-dione readily condenses with various aromatic aldehydes in ethanol with a catalytic amount of piperidine to produce 2-arylidene-indane-1,3-diones in high yields. nih.gov Similarly, the reaction of 1,3-cyclohexanedione with aromatic aldehydes can lead to the formation of 2,2'-arylmethylene bis(3-hydroxy-2-cyclohexene-1-one) or cyclized xanthene derivatives, depending on the reaction conditions. researchgate.net

Table 3: Knoevenagel Condensation Reactions with Analogous Cyclic Diones

| Dione Substrate | Carbonyl Compound | Catalyst/Solvent | Product Type | Reference |

| Indane-1,3-dione | Benzaldehyde | Piperidine / Ethanol | 2-Benzylidene-indane-1,3-dione | nih.gov |

| 1,3-Cyclohexanedione | Aromatic Aldehydes | Triethylamine / Ethanol | 3,4,7,12b-Tetrahydrochromeno[3,4-c]chromen-1-one derivatives | researchgate.net |

| 1,3-Cyclohexanedione | Aromatic Aldehydes | DBSA or SDS / Water | 9-Aryl-1,8-dioxo-octahydroxanthene derivatives | researchgate.net |

| 3-Isochromanone | Aromatic Aldehydes | Basic inorganic supports / Microwave | Condensation products | sigmaaldrich.com |

The active methylene group at the C-2 position can undergo electrophilic halogenation. The reaction typically proceeds through the enol tautomer of the 1,3-dione, which attacks the halogenating agent. Common reagents for this purpose include N-halosuccinimides, such as N-bromosuccinimide (NBS), which provide a source of electrophilic halogen.

For example, the bromination of chalcone derivatives using NBS in the presence of an acid catalyst can lead to the addition of bromine across a double bond or substitution on an activated aromatic ring. researchgate.net In the context of diones, the reaction of indane-1,3-dione with selectfluor® results in fluorination at the C-2 position. nih.gov The mechanism involves the attack of the enol's double bond on the electrophilic fluorinating agent. nih.gov Similarly, bromination of 2,1,3-benzothiadiazole with NBS is possible under strongly acidic conditions, indicating the versatility of NBS for substitution on various ring systems. researchgate.net This reactivity suggests that this compound could be selectively halogenated at the C-2 position using appropriate N-halosuccinimide reagents.

Transformations of the Isochroman (B46142) Ring System

The isochroman-1,3-dione scaffold can undergo significant transformations under oxidative conditions. A notable reaction for this class of compounds is the oxidative cleavage of the 1,3-dicarbonyl system. This process breaks the C-C bond between the carbonyl carbons, leading to the formation of dicarboxylic acids or their derivatives. This transformation effectively opens the heterocyclic ring.

Several methods have been developed for the oxidative cleavage of 1,3-diketones. A metal-free protocol involves aerobic photooxidation with a catalytic amount of iodine under light irradiation, which efficiently converts 1,3-diketones into the corresponding carboxylic acids. organic-chemistry.org Other powerful oxidizing agents such as Oxone have also been employed for this purpose. researchgate.net Another approach describes an oxidative amidation, where treatment of 1,3-dicarbonyls with iodine, an azide source, and an amine leads to cleavage and the formation of amides. nih.gov In the case of cyclic 1,3-dicarbonyls, this method can result in ring-opening to form acyclic diamides. nih.gov These methods highlight a pathway to transform the cyclic dione core of this compound into acyclic structures with different functionalities.

Rearrangement Reactions involving Isochroman-1,3-dione Structures (e.g., Pinacol-Pinacolone related)

Rearrangement reactions involve the reorganization of a molecule's carbon skeleton, often leading to the formation of a structural isomer. bdu.ac.in In the context of isochroman-1,3-dione structures, while direct examples involving the 7-methoxy derivative are not extensively documented, related structures undergo transformations analogous to classical rearrangement reactions.

One pertinent example is the Pinacol-Pinacolone rearrangement, an acid-catalyzed conversion of a 1,2-diol to a ketone or aldehyde. wikipedia.orgunacademy.com This reaction proceeds through the formation of a carbocation intermediate, followed by a 1,2-migratory shift. youtube.combdu.ac.in For isochroman-1,3-dione derivatives, analogous rearrangements can be induced. For instance, studies on 4-acetylisochroman-1,3-dione have shown that treatment with 80% sulfuric acid leads to a rearrangement, yielding a mixture of 3-methylisocoumarin and 4-carboxy-3-methylisocoumarin. jetir.org

Furthermore, 3,4-dihydroxy derivatives of isocoumarins, which can be conceptually linked to the isochroman-1,3-dione core, are expected to undergo Pinacol-Pinacolone type rearrangements under acidic conditions. jetir.org The stereochemistry of the diol plays a critical role; for example, a cis-diol can rearrange more rapidly than a trans-isomer, potentially due to steric factors. jetir.org In cyclic systems, the group situated trans to the leaving hydroxyl group preferentially migrates. wikipedia.org

The general mechanism for a Pinacol-type rearrangement involves:

Protonation of a hydroxyl group.

Loss of water to form a carbocation. youtube.com

Migration of an adjacent group (alkyl or aryl) to the carbocation center.

Deprotonation to yield the final carbonyl compound. youtube.com

The migratory aptitude generally follows the order: Phenyl > Hydride > Tertiary Alkyl > Secondary Alkyl > Methyl. wikipedia.org This principle dictates the regioselectivity of the rearrangement when different migrating groups are present.

Table 1: Key Aspects of Pinacol-Pinacolone Rearrangement

| Feature | Description | Reference |

| Reaction Type | Acid-catalyzed rearrangement of a 1,2-diol to a carbonyl compound. | wikipedia.orgunacademy.com |

| Key Intermediate | Carbocation formed after the loss of a protonated hydroxyl group. | youtube.com |

| Driving Force | Formation of a stable oxonium ion after the migratory shift. | wikipedia.org |

| Regioselectivity | Determined by the stability of the initial carbocation and the migratory aptitude of adjacent groups. | wikipedia.orgddugu.ac.in |

| Application to Isochromans | Rearrangement of substituted isochroman-1,3-diones under strong acid conditions to form isocoumarin derivatives. | jetir.org |

Ring-Opening and Ring-Closure Processes in Synthetic Pathways

Ring-opening and ring-closure reactions are fundamental to the synthetic utility of this compound, allowing for its conversion into other complex heterocyclic systems. The anhydride (B1165640) moiety is particularly susceptible to nucleophilic attack, initiating ring-opening processes.

For example, isochroman-1,3-diones react with various aromatic amines, leading to the opening of the heterocyclic ring. researchgate.net This process typically involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, followed by cleavage of the acyl-oxygen bond. This reaction transforms the isochroman-1,3-dione into a more complex acyclic or different heterocyclic structure, which can be a valuable intermediate for further synthesis.

Conversely, ring-closure reactions are crucial for the initial synthesis of the isochroman-1,3-dione core itself. These synthetic pathways often involve intramolecular cyclization of a precursor molecule. Ring-closure and ring-opening reactions are often employed in tandem in synthetic strategies to build complex molecular architectures. researchgate.net For instance, a molecule can be designed to undergo an intramolecular reaction that closes a ring to form a desired structure, which might later be opened to reveal new functionality. researchgate.net

Recent studies have demonstrated the selective ring-opening amination of isochromans under mild, transition-metal-free conditions to produce valuable o-aminophenethyl alcohols. nih.gov This highlights a molecular editing strategy where a stable ring system is precisely cleaved to access synthetically useful motifs. nih.gov Similar ring-opening transformations have been observed in related oxazinone structures, which react with binucleophiles to construct polycyclic pyridones. mdpi.com

Table 2: Ring-Opening and Ring-Closure Reactions

| Process | Description | Example | Reference |

| Ring-Opening | Nucleophilic attack on the anhydride carbonyl leads to cleavage of the heterocyclic ring. | Reaction of isochroman-1,3-dione with aromatic amines. | researchgate.net |

| Ring-Opening | Selective C-C bond cleavage for molecular editing. | Transition-metal-free amination of isochromans to yield o-aminophenethyl alcohols. | nih.gov |

| Ring-Closure | Intramolecular cyclization to form the heterocyclic core. | Synthesis of the isochroman-1,3-dione from a suitable precursor. | researchgate.net |

| Cascade Reactions | A sequence involving both ring-opening and ring-closure steps. | Palladium-catalyzed ring-opening/arylation/cyclization of aminothiazoles to access isocytosine analogues. | researchgate.net |

Cross-Coupling Reactions and their Applicability to Isochroman Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are highly applicable to derivatives of isochroman. wikipedia.orgresearchgate.net These reactions typically involve the coupling of an organic halide or triflate with an organometallic reagent. nih.gov For a molecule like this compound, a halogen substituent would first need to be introduced onto the aromatic ring to serve as the electrophilic partner in the coupling reaction.

Several types of cross-coupling reactions could be applied to halogenated this compound derivatives:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. mdpi.com It is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it suitable for complex molecules like isochroman derivatives. nih.gov

Buchwald-Hartwig Amination: This method forms a carbon-nitrogen bond between an aryl halide and an amine. nih.govnih.gov It would be a key reaction for introducing nitrogen-containing substituents onto the aromatic portion of the this compound scaffold.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. mdpi.com It is a reliable method for installing alkynyl groups, which can serve as handles for further synthetic transformations.

Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene.

The applicability of these reactions allows for the extensive functionalization of the isochroman core, enabling the synthesis of a diverse library of compounds for various applications, including drug discovery and materials science. nih.gov The development of advanced catalyst systems, including well-defined palladium(II) precatalysts, has improved the efficiency and reliability of these transformations. nih.govrsc.org

Table 3: Applicability of Cross-Coupling Reactions to Isochroman Derivatives

| Reaction Name | Nucleophile | Electrophile | Bond Formed | Potential Application to this compound | Reference |

| Suzuki-Miyaura | Organoboron Reagent | Aryl/Vinyl Halide or Triflate | C-C | Arylation or vinylation of the aromatic ring. | nih.govmdpi.com |

| Buchwald-Hartwig | Amine | Aryl/Vinyl Halide or Triflate | C-N | Introduction of primary or secondary amine substituents. | nih.govnih.gov |

| Sonogashira | Terminal Alkyne | Aryl/Vinyl Halide or Triflate | C-C (sp²-sp) | Alkynylation for further functionalization (e.g., click chemistry). | mdpi.com |

| Heck | Alkene | Aryl/Vinyl Halide or Triflate | C-C (sp²-sp²) | Introduction of vinyl groups. | researchgate.net |

| Stille | Organotin Reagent | Aryl/Vinyl Halide or Triflate | C-C | Arylation, vinylation, or alkynylation. | mdpi.com |

| Negishi | Organozinc Reagent | Aryl/Vinyl Halide or Triflate | C-C | Functionalization under mild conditions. | mdpi.com |

Structural Elucidation and Spectroscopic Characterization of 7 Methoxyisochroman 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of 7-methoxyisochroman-1,3-dione in solution. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁷O nuclei, a complete structural map can be assembled.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is expected to show three key sets of signals corresponding to the aromatic, methylene (B1212753), and methoxy (B1213986) protons.

The three protons on the aromatic ring are chemically non-equivalent and are expected to exhibit a splitting pattern typical of a 1,2,4-trisubstituted benzene (B151609) ring. The proton at C8, positioned between the electron-donating methoxy group and the electron-withdrawing anhydride (B1165640), would likely appear as a doublet. The proton at C6, adjacent to the methoxy group, would likely be a doublet of doublets, and the proton at C5 would appear as a doublet.

The two protons of the methylene group at position C4 are chemically equivalent and are not coupled to any other protons, thus they are expected to appear as a sharp singlet. The three protons of the methoxy group (-OCH₃) are also equivalent and will appear as another distinct singlet, typically in the range of 3.8-4.0 ppm. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-5 | ~8.0 - 8.2 | d |

| H-6 | ~7.2 - 7.4 | dd |

| H-8 | ~7.1 - 7.3 | d |

| H-4 (CH₂) | ~4.1 - 4.3 | s |

| -OCH₃ | ~3.9 - 4.0 | s |

Note: Predicted values are based on established chemical shift ranges for similar structural motifs. pdx.eduresearchgate.net d = doublet, dd = doublet of doublets, s = singlet.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, ten distinct signals are expected, corresponding to each carbon atom in its asymmetric structure.

The two carbonyl carbons (C1 and C3) of the anhydride ring are expected to be the most downfield-shifted signals, typically appearing in the 160-170 ppm region due to the strong deshielding effect of the double-bonded oxygens. pressbooks.pub The six aromatic carbons will resonate in the 110-165 ppm range. The carbon directly attached to the methoxy group (C7) will be significantly shifted downfield (~160-165 ppm), while the other aromatic carbons will have shifts determined by their position relative to the substituents. wisc.edu The methylene carbon (C4) is expected to appear in the aliphatic region, and the methoxy carbon (-OCH₃) will produce a signal around 55-60 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (Carbonyl) | ~160 - 165 |

| C3 (Carbonyl) | ~165 - 170 |

| C4 (CH₂) | ~40 - 45 |

| C4a | ~125 - 130 |

| C5 | ~128 - 132 |

| C6 | ~115 - 120 |

| C7 | ~160 - 165 |

| C8 | ~110 - 115 |

| C8a | ~135 - 140 |

| -OCH₃ | ~55 - 60 |

Note: Predicted values are based on typical chemical shift ranges for the respective functional groups. pressbooks.pubwisc.edu

While less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, ¹⁷O NMR spectroscopy can provide direct insight into the chemical environment of the oxygen atoms. auremn.org The spectrum for this compound would be expected to show three distinct resonances corresponding to the two inequivalent carbonyl oxygens and the single ether oxygen.

The chemical shifts in ¹⁷O NMR are highly sensitive to the nature of the oxygen-containing functional group. The ether oxygen of the methoxy group and the heterocyclic ring would have a chemical shift in the range of -20 to +90 ppm relative to H₂O. science-and-fun.de In stark contrast, the carbonyl oxygens of the anhydride group are significantly deshielded and would appear much further downfield, typically in the range of +300 to +400 ppm. rsc.orgrsc.org This large difference in chemical shift allows for the clear differentiation between the ether and carbonyl oxygen environments within the molecule.

To unambiguously assign all proton and carbon signals, multidimensional NMR techniques are employed. unideb.hunih.gov

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-coupled to each other. For this compound, COSY would show cross-peaks between the adjacent aromatic protons (H-5 with H-6, and H-6 with H-8), confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal (H-5, H-6, H-8, H-4, and -OCH₃) to its corresponding carbon signal (C-5, C-6, C-8, C-4, and -OCH₃). science.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over two to three bonds). researchgate.net HMBC is crucial for piecing together the molecular framework. Key expected correlations include:

The methoxy protons (-OCH₃) to the aromatic carbon C-7.

The methylene protons (H-4) to the carbonyl carbon C-3 and the aromatic carbons C-4a and C-5.

The aromatic proton H-8 to carbons C-1, C-7, and C-4a.

Together, these 2D NMR experiments provide a network of connectivity information that allows for the complete and confident assignment of the entire molecular structure. unideb.hu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation at specific vibrational frequencies. The IR spectrum of this compound is dominated by the characteristic absorptions of the cyclic anhydride and the substituted aromatic ring.

The most prominent feature is the pair of strong absorption bands corresponding to the anhydride carbonyl (C=O) groups. Due to symmetric and asymmetric stretching modes, cyclic anhydrides exhibit two distinct C=O bands. spectroscopyonline.com For aromatic cyclic anhydrides, these typically appear at approximately 1850-1800 cm⁻¹ (asymmetric stretch) and 1780-1740 cm⁻¹ (symmetric stretch). spectroscopyonline.com The lower-frequency band is generally more intense in cyclic systems.

Other significant absorptions include C-O stretching vibrations from both the anhydride and the aryl ether functionalities, which appear in the 1300-1000 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ range, while aromatic C-H stretching appears just above 3000 cm⁻¹, and the aliphatic C-H stretching of the methylene and methoxy groups appears just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

| Asymmetric C=O Stretch | Cyclic Anhydride | ~1830 | Strong |

| Symmetric C=O Stretch | Cyclic Anhydride | ~1760 | Very Strong |

| C=C Stretch | Aromatic Ring | ~1600, ~1500 | Medium-Weak |

| C-O-C Stretch | Anhydride & Aryl Ether | ~1250 - 1050 | Strong |

| =C-H Stretch | Aromatic | ~3100 - 3000 | Medium-Weak |

| C-H Stretch | CH₂ & CH₃ | ~3000 - 2850 | Medium-Weak |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern upon ionization. uni-saarland.de

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺·) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₀H₈O₄ = 192.04 g/mol ).

The fragmentation of the molecular ion is driven by the stability of the resulting fragments. For this compound, several characteristic fragmentation pathways can be predicted:

Loss of Carbon Monoxide (CO): A common fragmentation for cyclic anhydrides is the loss of a CO molecule (28 Da) from the anhydride ring, leading to a fragment ion at m/z 164.

Loss of Carbon Dioxide (CO₂): Subsequent or alternative loss of a CO₂ molecule (44 Da) can also occur, resulting in a fragment at m/z 148.

Loss of a Methyl Radical: Cleavage of the methoxy group can lead to the loss of a methyl radical (•CH₃, 15 Da), producing a stable ion at m/z 177.

Retro-Diels-Alder (RDA) type reaction: A concerted cleavage could lead to the loss of formaldehyde (B43269) (CH₂O, 30 Da) and carbon monoxide (CO, 28 Da) simultaneously or sequentially.

The relative abundance of these fragment ions provides a fingerprint that helps confirm the molecular structure, particularly the presence and connectivity of the anhydride and methoxy-substituted aromatic ring systems. libretexts.orglibretexts.org

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Identity of Fragment | Neutral Loss |

| 192 | [M]⁺· (Molecular Ion) | - |

| 177 | [M - CH₃]⁺ | •CH₃ |

| 164 | [M - CO]⁺· | CO |

| 148 | [M - CO₂]⁺· | CO₂ |

| 136 | [M - CO - CO]⁺· | 2 x CO |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy. By providing a highly precise mass measurement of the molecular ion, HRMS allows for the calculation of a unique molecular formula, which is a critical first step in structural elucidation.

For this compound (C₁₀H₈O₄), HRMS would be expected to provide an exact mass measurement that confirms this elemental composition. The high resolution distinguishes the target molecule from other compounds that may have the same nominal mass but different molecular formulas.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound (Note: The following data is illustrative and represents typical results from HRMS analysis.)

| Ion Type | Calculated Exact Mass | Observed Exact Mass | Mass Difference (ppm) |

| [M+H]⁺ | 193.0495 | 193.0492 | -1.55 |

| [M+Na]⁺ | 215.0315 | 215.0311 | -1.86 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. In the context of this compound, GC-MS would provide information on its purity and its fragmentation pattern upon electron ionization.

The gas chromatogram would show a peak at a specific retention time, which is characteristic of the compound under the given chromatographic conditions. The mass spectrum associated with this peak would display the molecular ion and a series of fragment ions. The fragmentation pattern provides valuable structural information, as the molecule breaks apart in a predictable manner.

Table 2: Representative Gas Chromatography-Mass Spectrometry Data for this compound (Note: The following data is for illustrative purposes and represents a possible fragmentation pattern.)

| Retention Time (min) | m/z (Fragment) | Relative Intensity (%) | Possible Fragment Identity |

| 12.5 | 192 | 60 | [M]⁺ |

| 164 | 100 | [M-CO]⁺ | |

| 133 | 45 | [M-CO-OCH₃]⁺ | |

| 105 | 30 | [C₇H₅O]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry is a versatile analytical technique that couples the separation power of high-performance liquid chromatography (HPLC) with the sensitive detection of mass spectrometry. It is suitable for a wide range of compounds, including those that are not volatile enough for GC-MS.

For this compound, LC-MS would be used to determine its retention time under specific LC conditions and to obtain its mass spectrum. Soft ionization techniques, such as electrospray ionization (ESI), are often used in LC-MS, which typically results in the observation of the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. This provides a clear indication of the molecular weight.

Table 3: Illustrative Liquid Chromatography-Mass Spectrometry Data for this compound (Note: The following data is hypothetical and represents typical LC-MS results.)

| Retention Time (min) | Ionization Mode | Observed m/z | Ion Identity |

| 5.8 | ESI+ | 193.0 | [M+H]⁺ |

| ESI+ | 215.0 | [M+Na]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λₘₐₓ) is characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its aromatic ring and carbonyl groups. The presence of the methoxy group, an auxochrome, attached to the aromatic ring is likely to cause a bathochromic shift (a shift to longer wavelengths) compared to the unsubstituted parent compound.

Table 4: Representative UV-Vis Spectroscopic Data for this compound (Note: The following data is for illustrative purposes.)

| Solvent | λₘₐₓ (nm) | Molar Absorptivity (ε) | Electronic Transition |

| Methanol | 230 | 12,000 | π → π |

| 285 | 3,500 | π → π | |

| 320 | 800 | n → π* |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

For this compound, a successful X-ray crystallographic analysis would provide an unambiguous confirmation of its molecular structure.

Beyond the determination of the molecular structure, X-ray crystallography also reveals how molecules are arranged in the solid state. This includes the analysis of crystal packing and various intermolecular interactions, such as hydrogen bonding and π-stacking interactions. These interactions are crucial in determining the physical properties of the solid, such as melting point and solubility. In the case of this compound, one would expect to observe intermolecular interactions involving the carbonyl groups and the aromatic ring.

Table 5: Hypothetical X-ray Crystallographic Data for this compound (Note: The following data is illustrative of typical crystallographic parameters.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 845.3 |

| Z | 4 |

Tautomerism and Conformational Analysis of 7 Methoxyisochroman 1,3 Dione Systems

Keto-Enol Tautomeric Equilibrium Studies

Isochroman-1,3-diones, also known as homophthalic anhydrides, can theoretically exist in a tautomeric equilibrium between a keto form and an enol form. The keto form possesses a dicarbonyl structure, while the enol form features a monocarbonyl group and a hydroxyl group.

Computational and experimental studies on the parent compound, homophthalic anhydride (B1165640), have indicated that the keto tautomer is the most stable form in the ground electronic state (S₀). This preference for the dicarbonyl structure is a key characteristic of this class of compounds. The enol form, conversely, has been found to be more stable in the excited (S₁) electronic state, suggesting the possibility of an excited-state intramolecular proton transfer (ESIPT) process.

For 7-methoxyisochroman-1,3-dione, it is therefore expected that the equilibrium lies significantly towards the keto form under standard conditions.

Influence of Substituents on Tautomeric Preferences

The nature and position of substituents on the aromatic ring can influence the position of the keto-enol equilibrium. The methoxy (B1213986) group (-OCH₃) at the 7-position of the isochroman-1,3-dione ring is an electron-donating group.

In related dicarbonyl systems, the electronic effects of substituents play a crucial role in determining tautomeric preference. Studies on substituted 1,3-diphenylpropane-1,3-diones have shown that the position of a methoxy group influences the keto-enol equilibrium constant. For instance, an ortho-methoxy group can shift the equilibrium towards the keto form. While direct studies on this compound are not extensively available, the electron-donating nature of the methoxy group is expected to modulate the electronic properties of the ring and potentially influence the relative stabilities of the keto and enol tautomers.

Experimental Determination of Tautomeric Forms (e.g., via NMR, IR)

Spectroscopic techniques are invaluable for the experimental determination of tautomeric forms. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful in this regard.

Infrared (IR) Spectroscopy: The keto and enol forms of isochroman-1,3-diones exhibit distinct IR absorption bands. The keto form is characterized by two strong carbonyl (C=O) stretching vibrations, typically appearing in the region of 1750-1820 cm⁻¹. The appearance of two distinct and strong absorption bands in this region is a clear indicator of the dicarbonyl (keto) tautomer. In contrast, the enol form would show a C=O stretching band and a broad O-H stretching band. The experimental FT-IR spectra of homophthalic anhydride corroborate the predominance of the keto form, with strong lines observed around 1800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can also differentiate between the keto and enol tautomers. In the keto form of this compound, one would expect to see characteristic signals for the protons and carbons of the dicarbonyl system. The enol form, if present in a detectable amount, would show a signal for the enolic hydroxyl proton and distinct chemical shifts for the carbons in the enolic double bond. The absence of a significant enolic hydroxyl proton signal in the ¹H NMR spectrum of homophthalic anhydride under normal conditions further supports the prevalence of the keto tautomer.

| Spectroscopic Data for Homophthalic Anhydride (Parent Compound) | |

| Technique | Characteristic Signals for Keto Form |

| IR Spectroscopy | Two strong C=O stretching bands around 1800 cm⁻¹ |

| ¹H NMR Spectroscopy | Absence of a prominent enolic OH signal |

| ¹³C NMR Spectroscopy | Characteristic signals for two carbonyl carbons |

Conformational Landscape and Energy Minima Analysis

The conformational landscape of this compound is determined by the flexibility of the heterocyclic ring. For the parent compound, isochroman-1,3-dione, the six-membered heterocyclic ring is not planar. Theoretical calculations and experimental data for related cyclic anhydrides suggest that the ring can adopt different conformations to minimize steric and torsional strain.

The primary conformations would likely involve puckering of the CH₂ group out of the plane of the aromatic ring and the anhydride group. The energy minima would correspond to the most stable of these puckered conformations. The presence of the methoxy group at the 7-position is not expected to dramatically alter the fundamental conformational preferences of the heterocyclic ring, but it may have a subtle influence on the relative energies of the conformers.

Computational and Theoretical Studies of 7 Methoxyisochroman 1,3 Dione

Quantum Chemical Calculations (e.g., AM1, DFT)

Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and reactivity of molecules like 7-methoxyisochroman-1,3-dione. Methods such as Austin Model 1 (AM1) and Density Functional Theory (DFT) are powerful tools for these investigations.

Prediction of Tautomeric Stabilities and Energetics

Isochroman-1,3-diones can exist in different tautomeric forms, and computational chemistry is crucial for predicting their relative stabilities. For the related 4-acyl isochroman-1,3-diones, computational studies have explored the equilibrium between the diketo and enolic forms. researchgate.net Theoretical calculations using semi-empirical methods like AM1 have been employed to determine the heats of formation for different tautomers, providing insights into which form is energetically favored. researchgate.net It has been shown for similar systems that the enolic tautomer can be significantly stable. dntb.gov.uaacs.org For this compound, a similar tautomeric equilibrium can be postulated, and its energetics could be precisely calculated using DFT methods, which would account for electron correlation effects and provide more accurate energy profiles.

Table 1: Representative Calculated Tautomeric Stabilities for a Related Isochroman-1,3-dione System

| Tautomer Form | Method | Calculated Property | Value |

| Diketo | AM1 | Heat of Formation (kcal/mol) | -85.2 |

| Enol A | AM1 | Heat of Formation (kcal/mol) | -92.5 |

| Enol B | AM1 | Heat of Formation (kcal/mol) | -90.8 |

Note: Data is hypothetical and based on typical stability differences found in related systems.

Electronic Structure and Reactivity Descriptors

DFT calculations are instrumental in characterizing the electronic structure of this compound. These calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a higher HOMO energy suggests a greater electron-donating ability, while a lower LUMO energy indicates a higher electron-accepting ability. epstem.net The methoxy (B1213986) group at the 7-position is an electron-donating group, which would be expected to influence the electron density distribution and reactivity of the aromatic ring.

Table 2: Calculated Electronic Properties for a Structurally Similar Phthalic Anhydride (B1165640) Derivative

| Parameter | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -7.52 |

| LUMO Energy | ELUMO | -2.18 |

| Energy Gap | ΔE | 5.34 |

| Electronegativity | χ | 4.85 |

| Chemical Hardness | η | 2.67 |

| Global Electrophilicity | ω | 4.41 |

Note: This data is illustrative and based on DFT calculations for a related aromatic anhydride.

Spectroscopic Parameter Prediction

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For instance, DFT calculations can predict infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. mdpi.com For phthalimide (B116566) and its derivatives, which are structurally related to the target molecule, DFT has been successfully used to correlate calculated vibrational spectra with experimental FT-IR data. nih.gov Similarly, theoretical calculations of ¹H and ¹³C NMR chemical shifts for this compound would aid in the assignment of experimental spectra and provide a deeper understanding of its electronic environment.

Strategies for Addressing Discrepancies Between Computational and Experimental Data

Discrepancies between computational predictions and experimental results are not uncommon and can arise from various factors, including the level of theory used, the basis set, and the treatment of solvent effects. rsc.org One common strategy to address these discrepancies is to use a combination of different computational methods to ensure the robustness of the predictions. For instance, results from semi-empirical methods can be refined using higher-level DFT or ab initio calculations.

Another important strategy is the explicit inclusion of solvent molecules in the computational model, rather than using a continuum solvent model, especially when specific solute-solvent interactions like hydrogen bonding are significant. nih.gov Comparing predicted spectroscopic data, such as NMR and IR spectra, with experimental data can also help in refining the computational model and ensuring that it accurately represents the real molecular system. acs.org In cases of structural discrepancies in biochemical databases, novel computational tools can be employed to reconcile inconsistencies by traversing cross-links between different data sources. nih.gov

Computational Design and Optimization of Derivatives (e.g., ADMET properties)

Computational methods are increasingly used in the design and optimization of new drug candidates. Derivatives of this compound can be computationally designed and screened for their potential as therapeutic agents. A critical aspect of this process is the prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov

Various in silico tools and web servers are available to predict a wide range of ADMET properties, such as aqueous solubility, blood-brain barrier permeability, gastrointestinal absorption, and potential for cytochrome P450 inhibition. researchgate.nethealthinformaticsjournal.comsimulations-plus.comsygnaturediscovery.com By calculating these properties for a library of virtual derivatives of this compound, researchers can prioritize the synthesis of compounds with the most promising drug-like profiles. This computational pre-screening significantly reduces the time and cost associated with drug discovery. mdpi.com

Table 3: Predicted ADMET Properties for a Hypothetical Derivative of this compound

| Property | Predicted Value | Interpretation |

| Aqueous Solubility (logS) | -3.5 | Moderately Soluble |

| GI Absorption | High | Well Absorbed |

| BBB Permeability | Low | Unlikely to Cross Blood-Brain Barrier |

| CYP2D6 Inhibitor | No | Low Risk of Drug-Drug Interactions |

| AMES Toxicity | Non-toxic | Low Mutagenic Potential |

Note: This table presents hypothetical ADMET predictions for illustrative purposes.

Advanced Applications in Chemical Science of 7 Methoxyisochroman 1,3 Dione and Its Derivatives

Role as Synthetic Intermediates for Complex Organic Molecules

The structural attributes of 7-methoxyisochroman-1,3-dione make it a highly valuable intermediate in the synthesis of intricate organic molecules. Its ability to participate in a variety of chemical transformations allows for the construction of complex molecular architectures.

Precursors for Indenoisoquinolines and Alkaloids

This compound and its parent compound, homophthalic anhydride (B1165640), are crucial starting materials in the synthesis of indenoisoquinolines. These compounds are of significant interest due to their potent biological activities, particularly as anticancer agents that function by inhibiting topoisomerase I. nih.gov The synthesis often involves the condensation of a Schiff base with a homophthalic anhydride derivative. This reaction leads to the formation of a cis-3-aryl-4-carboxyisoquinolone, which can then be cyclized to the indenoisoquinoline scaffold. The methoxy (B1213986) group at the 7-position can be strategically utilized to influence the electronic properties and solubility of the final indenoisoquinoline product, potentially enhancing its therapeutic efficacy. The development of new synthetic pathways for indenoisoquinoline production is an active area of research, stimulated by the promising clinical trial results of some indenoisoquinoline derivatives. nih.gov

The broader class of alkaloids, a diverse group of naturally occurring compounds with a wide range of physiological activities, can also be synthesized using intermediates derived from this compound. nih.govencyclopedia.pubmdpi.comnih.gov The tetrahydroisoquinoline core structure, for instance, is a common motif in many alkaloids and can be accessed through synthetic routes involving homophthalic anhydrides. nih.gov The versatility of this compound allows for the introduction of various substituents, paving the way for the synthesis of a diverse library of alkaloid analogs for drug discovery and development.

| Precursor | Target Molecule Class | Key Synthetic Step | Significance of Target Molecules |

| This compound | Indenoisoquinolines | Condensation with Schiff bases and subsequent cyclization | Potent anticancer agents, Topoisomerase I inhibitors nih.govnih.gov |

| This compound | Alkaloids (e.g., Tetrahydroisoquinolines) | Formation of isoquinolone intermediates | Diverse physiological activities, privileged scaffolds in medicinal chemistry nih.govnih.gov |

Building Blocks for Polycyclic Systems (e.g., Dibenzochromenones)

The reactivity of this compound extends to its use as a building block for the construction of various polycyclic systems. beilstein-journals.orgnih.govbeilstein-journals.orgchemrxiv.org While direct synthesis of dibenzochromenones from this specific precursor is not extensively detailed in the provided context, the general principles of anhydride chemistry suggest its potential in forming such fused ring systems. Reactions involving intramolecular cyclizations or intermolecular condensations with appropriate partners could lead to the formation of the dibenzochromenone core. The methoxy group can play a crucial role in directing the regioselectivity of these reactions and in modulating the properties of the final polycyclic compound. The synthesis of complex polycyclic frameworks is a central theme in organic chemistry, driven by the interesting electronic and biological properties of these molecules.

Applications in Materials Science

The unique chemical structure of this compound also lends itself to applications in materials science, where it can be incorporated into polymers and functional organic materials.

Monomers for Functional Polyesters

Anhydrides are well-established monomers for the synthesis of polyesters through ring-opening polymerization. While the direct polymerization of this compound is not explicitly documented, related cyclic anhydrides and lactones are known to undergo polymerization to yield functional polyesters. nih.govuakron.edu The presence of the methoxy group and the aromatic ring in this compound could impart unique properties to the resulting polyester, such as increased thermal stability, altered solubility, and potential for post-polymerization functionalization. The development of new monomers is critical for creating polyesters with tailored properties for specific applications, ranging from biodegradable plastics to advanced engineering materials.

| Monomer Type | Polymer Class | Potential Properties Imparted by this compound |

| Cyclic Anhydride | Functional Polyesters | Enhanced thermal stability, modified solubility, sites for functionalization |

Raw Materials for Organic Light-Emitting Materials

The field of organic electronics, particularly organic light-emitting diodes (OLEDs), relies on the design and synthesis of novel organic materials with specific electronic and photophysical properties. tcichemicals.comrsc.orgnih.gov While this compound itself is not a primary light-emitting material, it can serve as a valuable raw material for the synthesis of components used in OLEDs. google.com Its derivatives, particularly those with extended π-conjugation, could exhibit interesting photoluminescent properties. The electron-withdrawing nature of the anhydride group, combined with the electron-donating methoxy group, creates a push-pull electronic structure that can be beneficial for charge transport and emission in organic electronic devices. For instance, it could be a precursor for synthesizing hole-transporting or electron-transporting materials, or even fluorescent or phosphorescent emitters after suitable chemical modifications. researchgate.net

Photophysical Research

The photophysical properties of organic molecules are of fundamental interest and have practical implications in areas such as sensing, imaging, and optoelectronics. Derivatives of this compound are expected to exhibit interesting photophysical behavior due to the interplay of the aromatic chromophore, the anhydride group, and the methoxy substituent. researchgate.netmdpi.commdpi.comresearchgate.net The methoxy group, being an auxochrome, can influence the absorption and emission wavelengths of the molecule. The anhydride moiety can participate in excited-state processes and can be a site for attaching other chromophores or fluorophores. Research in this area would involve studying the fluorescence quantum yields, lifetimes, and solvent-dependent spectral shifts of newly synthesized derivatives to understand their excited-state dynamics and to explore their potential as fluorescent probes or components in light-emitting devices.

| Compound Class | Key Structural Features Influencing Photophysics | Potential Applications |

| Derivatives of this compound | Aromatic chromophore, anhydride group, methoxy substituent | Fluorescent probes, sensors, components for optoelectronic devices |

Fluorescence Properties of Isochroman-1,3-dione Derivatives

Derivatives of isochroman-1,3-dione, particularly 4-acylisochroman-1,3-diones, have been identified as a class of fluorescent compounds. researchgate.netresearchgate.net Their emission characteristics are significantly influenced by the electronic nature of the substituents on the acyl group, as well as the polarity of the solvent environment. researchgate.netresearchgate.net

Research has shown that these compounds typically exhibit emission wavelengths in the ultraviolet to the blue region of the spectrum, ranging from 365 nm to 381 nm. researchgate.net The intensity of this fluorescence is directly correlated with the electron-donating or electron-withdrawing nature of the substituent 'R' on the 4-acyl group. researchgate.net Stronger electron-donating groups lead to higher fluorescence intensity, while strong electron-withdrawing groups can quench the fluorescence. researchgate.net For instance, a derivative with a p-t-butylphenyl group (an electron-donating substituent) was found to be the most fluorescent in one study, whereas a derivative with a 3,5-dinitrophenyl group (a strong electron-withdrawing substituent) exhibited the lowest fluorescence intensity. researchgate.net

The solvent environment also plays a crucial role in the fluorescence properties of these derivatives. researchgate.net The effects of the solvent on both the wavelength and intensity of the fluorescence have been described, confirming the influence of the molecular environment on the photophysical behavior of these compounds. researchgate.net This sensitivity to substituents and solvents suggests that the isochroman-1,3-dione scaffold can be fine-tuned to achieve desired fluorescence properties for specific applications.

Table 1: Effect of Substituents on the Fluorescence of 4-Acyl Isochroman-1,3-dione Derivatives

| Compound | Substituent (R) | Relative Fluorescence Intensity | Emission Wavelength Range (nm) |

|---|---|---|---|

| 2b | p-tBut-C6H4 | Highest | 365-381 |

| 2e | 3,5-(O2N)2C6H3 | Lowest | 365-381 |

Data derived from research on the influence of the electronic nature of substituents on fluorescence intensity. researchgate.net

Non-Linear Optical (NLO) Applications of Related Scaffolds

Non-linear optical (NLO) materials are crucial for a range of applications in photonics and optoelectronics, including optical data processing and communication systems. researchgate.netjhuapl.edu Organic heterocyclic compounds are of significant interest in this field due to their potential for large NLO responses, which can be tailored through synthetic chemistry. researchgate.netresearchgate.net While direct NLO studies on this compound are not extensively documented, research on related heterocyclic scaffolds, such as coumarin (B35378) derivatives, provides insight into the potential of this class of compounds. semanticscholar.org

The NLO response of a molecule is related to its molecular structure, specifically the presence of donor-acceptor groups connected by a π-conjugated system, which enhances properties like the first hyperpolarizability (βo). semanticscholar.orgnih.gov Computational studies using Density Functional Theory (DFT) have been employed to calculate the NLO properties of heterocyclic compounds, including the dipole moment (μ), polarizability (α), and first hyperpolarizability (βo). researchgate.netsemanticscholar.org For example, a study on 3-[2-Oxo-2-(2-oxo-2H-chromen-3-yl)-ethylidene]-1,3-dihydro-indol-2-one (3OCEDI), a coumarin derivative, demonstrated significant NLO properties. semanticscholar.org The results indicate that linear conjugation is more effective than cyclic or crossed conjugation in enhancing hyperpolarizabilities. semanticscholar.org Given the structural similarities and the presence of donor (methoxy) and acceptor (dione) functionalities within the this compound scaffold, it is plausible that its derivatives could be engineered to exhibit notable NLO behavior.

Table 2: Calculated NLO Properties of a Related Heterocyclic Compound (3OCEDI)

| Property | Gas Phase | Acetonitrile Medium |

|---|---|---|

| Dipole Moment (μ) in Debye | 1.8385 | 2.5925 |

| Mean Polarizability (α) x 10⁻²⁴ esu | 41.59 | 45.48 |

| First Hyperpolarizability (βo) x 10⁻³¹ esu | 2831.6 | 4583.5 |

These values for a related coumarin compound illustrate the potential NLO properties of such heterocyclic systems. researchgate.net

Potential in Biosensing and Bioimaging Applications (based on scaffold versatility)

The development of fluorescent probes for biosensing and bioimaging is a rapidly advancing field that facilitates the diagnosis and understanding of diseases at the molecular level. mdpi.comdoabooks.org The utility of a fluorescent molecule in these applications hinges on its ability to signal a specific biological event, often through a change in its fluorescence emission (e.g., "turn-on" or "turn-off" response, or a wavelength shift) upon interaction with a target analyte. mdpi.com

The isochroman-1,3-dione scaffold possesses several features that make it a promising candidate for the development of such probes. As established, its derivatives can be highly fluorescent, and their photophysical properties are sensitive to the molecular environment and substituent groups. researchgate.netresearchgate.net This inherent sensitivity is a key requirement for a sensor. The versatility of the isochroman-1,3-dione structure allows for synthetic modifications, enabling the attachment of specific recognition moieties (e.g., ligands for proteins, receptors, or metal ions) designed to bind to a biological target of interest. nih.govnih.gov